iodomanganese(1+);2-methylpropane
Description
2-Methylpropane (IUPAC name), also known as isobutane or neopentane, is a branched alkane with the molecular formula C₅H₁₂. Its structure consists of a central carbon atom bonded to three methyl groups and one additional methane group, resulting in high symmetry and distinct physicochemical properties compared to straight-chain alkanes like butane . It is a constitutional isomer of pentane and 2-methylbutane, differing in connectivity and branching .
Properties
CAS No. |
62485-90-9 |
|---|---|
Molecular Formula |
C4H9IMn |
Molecular Weight |
238.96 g/mol |
IUPAC Name |
iodomanganese(1+);2-methylpropane |
InChI |
InChI=1S/C4H9.HI.Mn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
GPMWIQHSVPCJML-UHFFFAOYSA-M |
Canonical SMILES |
C[C-](C)C.[Mn+]I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iodomanganese(1+);2-methylpropane typically involves the reaction of manganese with iodine in the presence of 2-methylpropane. This reaction can be carried out under controlled conditions to ensure the formation of the desired compound. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using specialized equipment. The process may include steps such as purification and quality control to ensure that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Iodomanganese(1+);2-methylpropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of manganese, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
Iodomanganese(1+);2-methylpropane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of iodomanganese(1+);2-methylpropane involves its interaction with molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the transformation of substrates into products. The specific pathways and targets depend on the nature of the reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Physical Properties :
- Boiling Point : -11.7°C, significantly lower than n-pentane (36.1°C) due to reduced surface area and weaker van der Waals forces .
- Vapor Pressure : Higher than linear alkanes of comparable molecular weight (e.g., n-butane) due to its compact structure and low intermolecular forces .
- Safety : Classified as a simple asphyxiant, posing risks of hypoxia and frostbite upon rapid gas expansion .
Reactivity with Hydroxyl (HO) Radicals
2-Methylpropane exhibits distinct reactivity in atmospheric oxidation processes. Rate coefficients (k) for HO radical reactions were determined via comparative studies (Table 1):
Key Findings :
- 2-Methylpropane reacts ~20x faster with HO radicals than H₂ at high temperatures, highlighting its role in atmospheric H₂O formation .
- Its reactivity with HO radicals is lower than alkenes (e.g., cis-2-butene) due to the absence of π-bonds, which facilitate radical addition .
- Compared to n-butane, 2-methylpropane shows slightly lower reactivity , attributed to steric hindrance from branching .
Physical and Structural Comparison with Constitutional Isomers
2-Methylpropane’s branching leads to marked differences in properties compared to linear alkanes (Table 2):
| Property | 2-Methylpropane (C₅H₁₂) | n-Pentane (C₅H₁₂) | n-Butane (C₄H₁₀) | |
|---|---|---|---|---|
| Boiling Point (°C) | -11.7 | 36.1 | -0.5 | |
| Vapor Pressure | Higher | Lower | Lower | |
| Density (g/cm³) | 0.591 | 0.626 | 0.601 |
Explanation :
- Lower Boiling Point : Reduced surface area in 2-methylpropane minimizes London dispersion forces compared to linear isomers .
- Higher Vapor Pressure : Branched structure reduces intermolecular cohesion, favoring vaporization .
Atmospheric Behavior and Environmental Impact
- Lifetime in Troposphere : Longer residence time than reactive alkenes due to slower HO radical reactions .
- Emission Trends : Seasonal spikes in atmospheric concentrations (e.g., summer peaks) correlate with increased industrial activity and photochemical processes .
- Role in Ozone Formation : Minimal contribution compared to unsaturated hydrocarbons (e.g., ethene), as alkanes are less reactive in ozone-generating cycles .
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